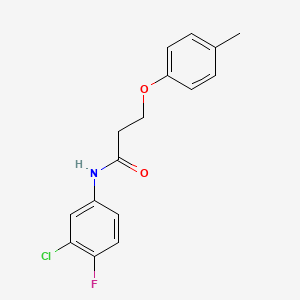
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide involves its binding to specific targets in cells, including ion channels, enzymes, and receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to bind to the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by suppressing the production of vascular endothelial growth factor. In immune cells, this compound reduces the activation of T cells and macrophages by suppressing the production of pro-inflammatory cytokines. In neurons, this compound modulates the activity of sodium channels involved in pain sensation, thereby reducing the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound-based therapies for cancer and inflammation. Another area of interest is the investigation of this compound as a potential treatment for neuropathic pain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on ion channels, enzymes, and receptors.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol to form 3-(4-methylphenoxy)-4-fluoroaniline. This intermediate product is then reacted with 3-chloropropionyl chloride to produce this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, this compound has been investigated as a potential treatment for neuropathic pain by modulating the activity of ion channels involved in pain sensation.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-12-4-7-15(18)14(17)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNSFKCQSFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
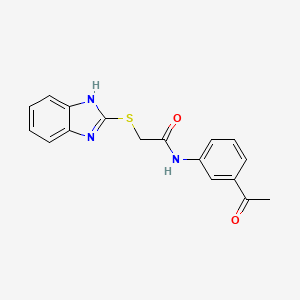
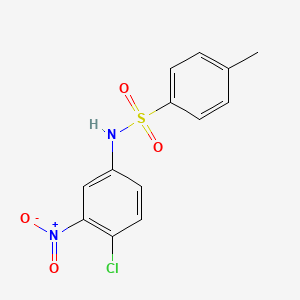


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
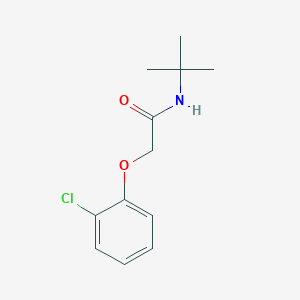
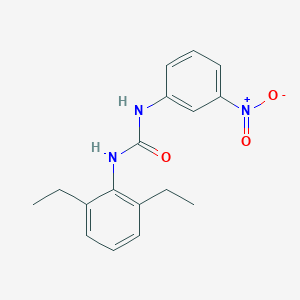
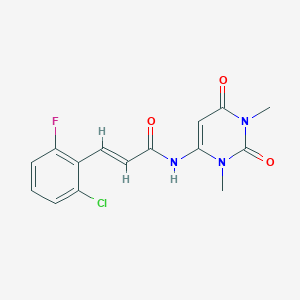


![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)